molecular formula C9H10N2O2 B2602180 (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine CAS No. 1212877-86-5

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2602180
CAS No.: 1212877-86-5
M. Wt: 178.191
InChI Key: RCVWWESVVPXRIX-QMMMGPOBSA-N
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Description

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to an indane backbone

Scientific Research Applications

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, DNA, etc .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It could also involve studying safety measures needed to handle the compound .

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution to ensure the desired enantiomeric purity. These processes are optimized for yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be further reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indane derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.

    4-Nitroindane: Lacks the amine group.

    2,3-Dihydro-1H-inden-1-amine: Lacks the nitro group.

Uniqueness

(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the nitro and amine groups on the indane backbone, which allows for diverse chemical reactivity and potential biological activity. The (S)-enantiomer specifically may exhibit different biological properties compared to the racemic mixture or other similar compounds.

Properties

IUPAC Name

(1S)-4-nitro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWWESVVPXRIX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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